Uridine-5,6-d2 - 40632-21-1

Uridine-5,6-d2

Catalog Number: EVT-1483122
CAS Number: 40632-21-1
Molecular Formula: C₉H₁₀D₂N₂O₆
Molecular Weight: 246.22
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Uridine-5,6-d2 is a pyrimidine nucleoside . It is a stable isotope-labelled compound with a molecular formula of C9 2H2 H10 N2 O6 and a molecular weight of 246.21 .


Molecular Structure Analysis

The molecular structure of Uridine-5,6-d2 consists of a pyrimidine ring and a ribose sugar . The molecular weight is 246.21 .


Chemical Reactions Analysis

Uridine plays a pivotal role in various biological processes. In addition to nucleic acid synthesis, uridine is critical to glycogen synthesis through the formation of uridine diphosphate glucose . Uridine also promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway (HBP), which supplies UDP-GlcNAc for O-GlcNAcylation .


Physical And Chemical Properties Analysis

Uridine-5,6-d2 is a neat product . It is a stable isotope-labelled compound . More specific physical and chemical properties are not provided in the search results.

Synthesis Analysis
  • Platinum-catalyzed exchange and reduction: This method involves the incubation of uridine with deuterium gas (D2) in the presence of a platinum catalyst and deuterium oxide (D2O) as a solvent. This process leads to the exchange of hydrogen atoms with deuterium at various positions, including C-5 and C-6 of the uracil base, as well as in the ribose sugar. []
  • Chemical synthesis starting from deuterated precursors: This approach involves multi-step chemical synthesis, starting from commercially available deuterium-labeled precursors. The specific reaction steps and conditions depend on the desired purity and isotopic enrichment of the final product. []
Molecular Structure Analysis

Uridine-5,6-d2 shares the same basic molecular structure as uridine, consisting of a ribose sugar linked to a uracil base via a β-N1-glycosidic bond. The key difference is the presence of two deuterium atoms at positions 5 and 6 of the uracil base instead of hydrogen atoms. This isotopic substitution doesn't alter the overall shape, bond lengths, or bond angles of the molecule. [, ]

Chemical Reactions Analysis
  • Pseudouridylation: Uridine-5,6-d2 can be incorporated into RNA and undergo pseudouridylation, a reaction that involves the isomerization of uridine to pseudouridine. This reaction is catalyzed by pseudouridine synthases and leads to the exchange of the deuterium atom at C5 of the uracil base with a hydrogen atom from the solvent. []
  • Phosphorylation: Uridine-5,6-d2 can be phosphorylated by cellular kinases to form uridine monophosphate (UMP), uridine diphosphate (UDP), and uridine triphosphate (UTP), analogous to the phosphorylation of uridine. These phosphorylated forms are essential for various cellular processes, including RNA synthesis and metabolism. []
  • Incorporation into RNA: Uridine-5,6-d2 can be incorporated into RNA during transcription, substituting for uridine. This incorporation allows for the study of RNA synthesis, processing, and degradation pathways. []
Applications

The development of a mass spectrometry-based technique coupled with in vivo deuterium labeling of uridines using uridine-5,6-d2 has revolutionized Ψ analysis. [] This method exploits the unique property of the pseudouridylation reaction, where the deuterium atom at C5 of incorporated uridine-5,6-d2 is exchanged with a hydrogen atom from the solvent, resulting in a detectable -1 Da mass shift in Ψ-containing RNA fragments. This approach allows for:

  • Direct identification and quantification of Ψ: Distinguishing Ψ from unmodified uridine solely based on mass differences. []
  • High sensitivity and specificity: Detecting Ψ at femtomole levels of RNA, enabling analysis even in low-abundance transcripts. []
  • Comprehensive analysis of Ψ modifications: Mapping Ψ modifications across various RNA species, including ribosomal RNA (rRNA), transfer RNA (tRNA), and messenger RNA (mRNA). []

Metabolic Studies:

  • Track the fate of uridine: Following the incorporation of deuterium-labeled uridine into various metabolites, such as UMP, UDP, UTP, and RNA, by mass spectrometry or NMR. []
  • Quantify metabolic fluxes: Measuring the rates of uridine uptake, conversion into different metabolites, and incorporation into RNA under various physiological conditions or drug treatments. []
  • Investigate metabolic pathways: Elucidating the specific enzymes and regulatory mechanisms involved in uridine metabolism. []

Pseudouridine (Ψ)

  • Relevance: Pseudouridine is generated from uridine through enzymatic isomerization. The use of uridine-5,6-d2 in conjunction with mass spectrometry allows for the specific detection and quantification of pseudouridine in RNA. This technique exploits the -1 Da mass shift observed during pseudouridylation due to the replacement of deuterium at the C5 position of uridine-5,6-d2 with a hydrogen atom from the solvent .

5,6-Dihydrouridine

  • Relevance: 5,6-Dihydrouridine is a structurally related compound to uridine-5,6-d2, differing in the saturation of the 5,6-double bond. Research suggests that while 5-fluorouracil effectively replaces uridine in tRNA, the formation of 5-fluoro-5,6-dihydrouridine is significantly reduced. This finding indicates that the presence of fluorine at the C5 position might hinder the reduction of the 5,6-double bond. This observation highlights the potential impact of deuterium substitution at the 5,6 positions in uridine-5,6-d2 on its susceptibility to reduction .

5-Fluorouridine

  • Relevance: 5-Fluorouridine is structurally analogous to uridine-5,6-d2, with the primary difference being the presence of fluorine instead of deuterium at the C5 position. Studies demonstrate that 5-fluorouridine efficiently substitutes for uridine in tRNA, leading to the formation of 5-fluorouridine-containing tRNA . This finding highlights the potential for uridine-5,6-d2 to be incorporated into RNA as well.

6-Methyluridine and 5,6-Dimethyluridine

  • Relevance: These compounds are structurally related to uridine-5,6-d2, sharing modifications on the uracil ring. Examining the properties of oligoribonucleotides containing 6-methyluridine and 5,6-dimethyluridine revealed that while the 6-methyl group retains the syn conformation, both modifications destabilize the RNA duplex compared to unmodified RNA . This observation suggests that modifications on the uracil ring, including deuterium substitution as in uridine-5,6-d2, can significantly influence RNA stability.

5-Halouridines

  • Relevance: 5-Halouridines belong to the same chemical class as uridine-5,6-d2, sharing the uridine scaffold. Notably, the synthesis of 5-halouridines can be achieved through a mild and efficient methodology that involves a 5-halo-6-azido-5,6-dihydro intermediate. This synthetic approach highlights the reactivity of the 5,6-double bond in uridine and its analogs, including uridine-5,6-d2 .

Properties

CAS Number

40632-21-1

Product Name

Uridine-5,6-d2

IUPAC Name

5,6-dideuterio-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Molecular Formula

C₉H₁₀D₂N₂O₆

Molecular Weight

246.22

InChI

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6+,7?,8-/m1/s1/i1D,2D

SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Synonyms

1-β-D-Ribofuranosyluracil-d2; β-Uridine-d2; 1-β-D-Ribofuranosyl-2,4(1H,3H)-pyrimidinedione-d2; 1-β-D-Ribofuranosyluracil-d2; NSC 20256-d2;

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